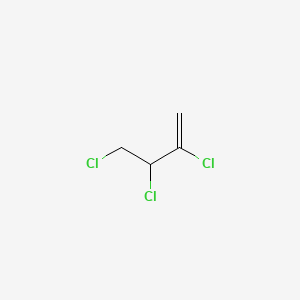

2,3,4-Trichloro-1-butene

Description

Contextualization within Halogenated Hydrocarbon Chemistry Research

As a member of the chlorinated hydrocarbons class, 2,3,4-trichloro-1-butene is part of a group of compounds widely studied for their industrial utility. The chemistry of halogenated hydrocarbons is a broad field, and the reactivity of these compounds is heavily influenced by the number and position of the halogen atoms on the carbon skeleton. The presence of both a double bond and chlorine atoms in this compound allows it to undergo various reactions, including substitution and addition. smolecule.com

Research into its chemical behavior focuses on how the electron-withdrawing effects of the chlorine atoms influence the reactivity of the alkene's double bond. smolecule.com Kinetic studies, for example, have examined the dehydrochlorination of this compound. One study measured the rate constants for its dehydrochlorination by a methanolic solution of sodium hydroxide (B78521) at various temperatures, determining the activation energy for the reaction to be 17 ± 0.5 kcal/mol. chempap.org This research highlights the relative ease with which a hydrogen chloride molecule can be eliminated from its structure compared to its isomer, 2,3,3-trichloro-1-butene (B1206448), demonstrating the importance of the chlorine atom's position in the molecule. chempap.org

Role as a Key Intermediate in Industrial Chemical Synthesis Pathways

The primary industrial significance of this compound is its role as a key intermediate, almost exclusively in the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene). haz-map.comoecd.orgnih.govsoftbeam.net Due to its specific applications, it is typically produced and used in closed systems. oecd.org In Germany, for instance, production levels in 1989 were reported to be between 1,000 and 2,000 tons, all for use as a chemical intermediate. oecd.org

The synthesis pathway involves the chlorination of 1,3-dichloro-2-butene, which is a by-product of chloroprene production itself, creating a cyclical aspect to the manufacturing process. chempap.orgresearchgate.net This chlorination process can result in the formation of 1,2,3,3-tetrachlorobutane (B87693) as well. chempap.org The subsequent step is the dehydrochlorination of this compound to produce 2,3-dichloro-1,3-butadiene (B161454). chempap.orgwikipedia.org This reaction can be achieved using reagents like sodium hydroxide. wikipedia.orggoogle.com 2,3-Dichloro-1,3-butadiene is a valuable monomer used in the production of specialized neoprene rubbers, sometimes through copolymerization with chloroprene. chempap.orgwikipedia.org

Historical Development of Research on Chlorinated Butenes

The study of chlorinated butenes is part of the broader history of organic chemistry research that spans over a century. Foundational work can be traced back to the early 20th century, with investigations into stereoisomeric monochlorobutenes documented in 1930, which established a basic understanding of isomerism in these derivatives.

Significant advancements in the synthesis of chlorinated alkenes were made in the 1940s, with systematic methods being developed for their preparation. By the 1950s, industrial processes involving chlorinated butenes were being patented. For example, a 1953 patent described the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602), noting the formation of trichlorobutene intermediates, including this compound, on the path to producing 2,3-dichloro-1,3-butadiene. google.com This patent highlighted the selective dehydrochlorination of this compound over other isomers like 1,2,4-trichloro-2-butene when using specific reagents. google.com

Further academic research in the 1960s continued to explore the fundamental reaction mechanisms, such as the chlorination of isomeric butenes in nonpolar media, which studied the competition between ionic and free-radical reaction pathways. acs.org This ongoing research has provided a deeper understanding of the complex reactivity of these compounds, underpinning their controlled use in modern chemical manufacturing.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅Cl₃ | oecd.orgnih.govchemsrc.com |

| Molecular Weight | 159.44 g/mol | oecd.orgnih.govchemsrc.com |

| Appearance | Colorless liquid | nih.govechemi.com |

| Density | 1.343 g/cm³ at 20°C | oecd.orgechemi.com |

| Melting Point | -52°C | oecd.orgechemi.com |

| Boiling Point | 155-162°C | oecd.orgdraeger.com |

| Flash Point | 63°C | oecd.orgdraeger.com |

| Water Solubility | 600 mg/L at 20°C | oecd.org |

| LogP (Octanol/Water Partition Coefficient) | 2.4 - 2.58 | oecd.orgchemsrc.com |

Dehydrochlorination Reaction Kinetics

| Reactant | Activation Energy (kcal/mol) | Frequency Factor (A) (L mol⁻¹ s⁻¹) | Source(s) |

| This compound | 17 ± 0.5 | 1.014 x 10¹¹ | chempap.org |

| 2,3,3-Trichloro-1-butene | 20 ± 1.2 | 4.094 x 10¹⁰ | chempap.org |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichlorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3/c1-3(6)4(7)2-5/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUZDBPJFHQVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3 | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027474 | |

| Record name | 2,3,4-Trichloro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | 2,3,4-Trichloro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

60 °C @ 20 MM HG, 155-162 °C | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

63 °C, 63 °C c.c. | |

| Record name | 2,3,4-Trichloro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN BENZENE, CHLOROFORM, Solubility in water, g/100ml at 20 °C: 0.06 | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3430 @ 20 °C/4 °C, 1.34 g/cm³ | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.88 [mmHg], Vapor pressure, Pa at 20 °C: 230 | |

| Record name | 2,3,4-Trichloro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

2431-50-7 | |

| Record name | 2,3,4-Trichloro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 2,3,4-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trichloro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trichlorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L30TX16V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-52 °C | |

| Record name | 2,3,4-TRICHLORO-1-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Innovations for 2,3,4 Trichloro 1 Butene Production

Direct Chlorination Processes

Direct chlorination involves the addition of chlorine across the double bonds of butene precursors. The selectivity and yield of the desired 2,3,4-Trichloro-1-butene isomer are highly dependent on the starting material and reaction conditions.

The synthesis of this compound often involves the chlorination of 1-butene (B85601). smolecule.com This process, when performed under controlled temperature and pressure, can preferentially form the 2,3,4-trichloro isomer through a sequence of addition reactions. smolecule.com The formation of specific trichlorobutene isomers is critically dependent on the reaction conditions and the choice of butene precursor. smolecule.comontosight.ai

Catalysts are employed to enhance the efficiency and selectivity of chlorination. Ferric chloride (FeCl₃) is a typical catalyst used in the chlorination of 1-butene to produce this compound. smolecule.com The reaction is generally conducted in a dedicated reactor, and the final product is separated from byproducts via distillation. smolecule.com

Production from Related Chlorinated Hydrocarbons

Alternative synthetic routes leverage more complex chlorinated molecules as precursors, either through direct conversion or as part of a multi-step process where this compound is an intermediate or byproduct.

A significant production method for this compound involves the chlorination of 1,3-dichloro-2-butene. chempap.orgchemistry-chemists.com This precursor is itself a byproduct in the manufacturing of chloroprene (B89495). chempap.org The process starts with vinylacetylene or chloroprene, which undergoes the addition of hydrogen chloride in the presence of a Copper(I) chloride (CuCl) complex to yield 1,3-dichloro-2-butene. chemistry-chemists.com Subsequent chlorination of this intermediate leads to the formation of this compound. chemistry-chemists.com

Research into process intensification for this specific reaction has shown that mechanical factors can significantly improve yield. researchgate.net The use of specific agitators and an eccentric jet in the reaction vessel can enhance mixing performance, leading to higher product yields. researchgate.net

| Agitator Type | Eccentric Jet Status | Resulting Yield of this compound |

|---|---|---|

| 5 cm pitched paddle disc agitator | With eccentric jet | 87.9% researchgate.net |

| Other agitators (e.g., two-straight bladed paddle) | With eccentric jet | Lower than 87.9% researchgate.net |

This compound is a key intermediate formed during the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602). vulcanchem.comgoogle.com This reaction is a step in the synthesis of 2,3-dichloro-1,3-butadiene (B161454). google.com The dehydrochlorination of 1,2,3,4-tetrachlorobutane simultaneously produces two main trichlorobutene isomers: this compound and 1,2,4-trichloro-2-butene. google.com The ratio of these isomers depends on the specific isomer of tetrachlorobutane used as the starting material. google.com

| Starting Material | Product Ratio (this compound : 1,2,4-trichloro-2-butene) |

|---|---|

| Solid 1,2,3,4-tetrachlorobutane isomer | ~9 : 1 google.com |

| Liquid 1,2,3,4-tetrachlorobutane isomer | Yields less this compound than the solid isomer google.com |

The choice of the dehydrochlorinating agent, such as sodium hydroxide (B78521) or calcium hydroxide, also influences the composition of the final product mixture. google.com

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves maximizing its yield while minimizing the formation of hard-to-separate isomers and byproducts. Process intensification through improved reactor design, such as using eccentric jets and specialized agitators, has been shown to increase the yield to nearly 88% in the chlorination of 1,3-dichloro-2-butene. researchgate.net

Furthermore, understanding the kinetics of subsequent reactions is crucial for optimizing the isolation of this compound when it is an intermediate. For example, the dehydrochlorination of this compound to 2,3-dichloro-1,3-butadiene follows second-order kinetics and proceeds significantly faster than the dehydrochlorination of its isomer, 2,3,3-trichloro-1-butene (B1206448). chempap.org A study using a methanolic solution of sodium hydroxide measured the reaction rates at various temperatures. chempap.org

| Compound | Temperature | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| This compound | 40°C | 436 times greater than 2,3,3-TCB | 17 ± 0.5 kcal/mol |

| 0-60°C Range | Data measured across range | ||

| 2,3,3-Trichloro-1-butene | 40°C | - | 20 ± 1.2 kcal/mol |

| 0-60°C Range | Data measured across range |

This kinetic difference is important for purification strategies, as controlling the reaction conditions allows for the selective conversion of this compound while leaving other isomers like 2,3,3-Trichloro-1-butene largely unreacted. chempap.org The choice of reagent in the dehydrochlorination of tetrachlorobutane is another optimization parameter; using a milder base like calcium hydroxide can prevent the formation of certain undesirable dichlorobutadiene byproducts, even if it is less reactive towards the intermediate 1,2,4-trichloro-2-butene. google.com

Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount in maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, the choice of catalyst, and the use of reaction inhibitors to prevent unwanted side reactions.

One of the primary methods for synthesizing this compound is through the chlorination of butene derivatives. For instance, the direct chlorination of 1-butene can be controlled to favor the formation of this compound. Current time information in Santa Cruz, CA, US. This reaction often employs a catalyst, such as ferric chloride (FeCl₃), and proceeds via a free-radical mechanism. Current time information in Santa Cruz, CA, US. The temperature for chlorination reactions is typically maintained between 0°C and 150°C. google.com Another approach involves the chlorination of 1,3-dichloro-2-butene. chempap.org By carefully controlling the flow field structure in a stirred-tank reactor, the yield of this compound from this precursor can be significantly increased to as high as 87.9%. researchgate.net

Dehydrochlorination of 1,2,3,4-tetrachlorobutane is another significant route to produce trichlorobutenes. google.com This process typically involves treating the tetrachlorobutane with a strong base, such as sodium hydroxide or calcium hydroxide. google.com The use of a methanolic solution of sodium hydroxide at temperatures ranging from 0 to 60°C has been studied for the dehydrochlorination of trichlorobutenes. chempap.org The reaction kinetics show that the dehydrochlorination of this compound is significantly faster than that of its isomer, 2,3,3-trichloro-1-butene. chempap.org

To further enhance reaction rates and yields in two-phase systems (e.g., aqueous base and organic substrate), phase-transfer catalysts (PTCs) are often employed. google.comgoogle.com These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, thus accelerating the dehydrochlorination reaction. google.comgoogle.com The use of PTCs can, however, also lead to the formation of byproduct isomers, necessitating a balance between high conversion rates and product selectivity. google.com To suppress unwanted radical-chain reactions and polymerization, inhibitors like phenothiazine (B1677639) may be added to the reaction mixture. google.comnih.gov

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

| Precursor | Reagent/Catalyst | Temperature | Yield | Key Observations |

| 1-Butene | Cl₂, FeCl₃ | Controlled temperature and pressure | Varies | A common method involving a free-radical mechanism. Current time information in Santa Cruz, CA, US. |

| 1,3-Dichloro-2-butene | Cl₂ | Not specified | 87.9% | Yield achieved with eccentric jetted-stirred tank to enhance mixing. researchgate.net |

| 1,2,3,4-Tetrachlorobutane | NaOH or Ca(OH)₂ | 0-60°C (with NaOH) | Varies | Calcium hydroxide is noted to produce a purer product by being less reactive with the byproduct 1,2,4-trichloro-2-butene. google.com |

| This compound (in dehydrochlorination studies) | Methanolic NaOH | 40°C | Not applicable (rate study) | The reaction rate is 436 times greater than for the 2,3,3-trichloro-1-butene isomer. chempap.org |

Separation and Purification Techniques in Synthetic Processes

The synthesis of this compound invariably results in a mixture of products, including structural isomers and other chlorinated hydrocarbons. Therefore, efficient separation and purification techniques are critical to obtaining the compound at the desired purity. The primary method employed for the purification of this compound is fractional distillation. Current time information in Santa Cruz, CA, US. This technique leverages the differences in the boiling points of the various components in the reaction mixture.

The main impurity formed alongside this compound, particularly in the dehydrochlorination of 1,2,3,4-tetrachlorobutane, is 1,2,4-trichloro-2-butene. google.com The successful separation of these isomers by distillation is possible due to their different boiling points. This compound has a boiling point range of approximately 155-162°C at atmospheric pressure. nih.govsmolecule.com Other trichlorobutane and dichlorobutene (B78561) isomers will have distinct boiling points, allowing for their separation. For instance, the dehydrohalogenation of 1,1,2,2-tetrachlorobutane can yield 1,1,2-trichloro-1-butene, which has a boiling point of 137°C. cdnsciencepub.com

The crude product mixture is typically subjected to fractional distillation, where the different compounds are separated into fractions based on their volatility. The fraction containing the enriched this compound is collected, and the process may be repeated to achieve higher purity. The production of this compound is often conducted in closed systems to manage the handling of this chlorinated hydrocarbon. oecd.org

Table 2: Boiling Points of this compound and Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Notes on Separation |

| This compound | C₄H₅Cl₃ | 155-162 | The target compound, separable by fractional distillation from its isomers. nih.govsmolecule.com |

| 1,1,2-Trichloro-1-butene | C₄H₅Cl₃ | 137 | A potential byproduct with a lower boiling point than the target compound. cdnsciencepub.com |

| 1,2,3-Trichlorobutane | C₄H₇Cl₃ | 168 | A saturated potential precursor or byproduct with a higher boiling point. aatbio.com |

| 1,2,4-Trichloro-2-butene | C₄H₅Cl₃ | 94-97 (at reduced pressure) | A common byproduct in some synthetic routes. google.com Its separation from the desired product is crucial. |

Reaction Mechanisms and Transformational Chemistry of 2,3,4 Trichloro 1 Butene

Dehydrochlorination Reactions

The elimination of hydrogen chloride (HCl) from 2,3,4-trichloro-1-butene is a significant transformation, leading to the formation of valuable dichlorinated diene isomers. This reaction typically proceeds via a bimolecular elimination (E2) mechanism, where a base abstracts a proton and the leaving group (chloride) departs simultaneously.

Dehydrochlorination of this compound is a primary industrial route to produce 2,3-dichloro-1,3-butadiene (B161454), a monomer used in the synthesis of specialized neoprene rubbers. chemistrysteps.com The reaction involves the removal of a molecule of hydrogen chloride, converting the trichlorobutene into a dichlorobutadiene.

The synthesis of 2,3-dichloro-1,3-butadiene from this compound is achieved through base-mediated dehydrochlorination. chemistrysteps.com This process is often part of a larger synthetic scheme starting from 1,2,3,4-tetrachlorobutane (B46602), which first undergoes dehydrochlorination to produce a mixture of trichlorobutene isomers, including this compound. ic.ac.uk Subsequent elimination of another HCl molecule from this compound yields the target diene. ic.ac.ukencyclopedia.pub

The general reaction is as follows: CH₂=C(Cl)CH(Cl)CH₂Cl + Base → CH₂=C(Cl)C(Cl)=CH₂ + [Base-H]⁺ + Cl⁻

This transformation is a key step because it creates a conjugated diene system, which is highly useful for polymerization reactions. chemistrysteps.com

Kinetic studies of the dehydrochlorination of this compound using a methanolic solution of sodium hydroxide (B78521) indicate that the reaction follows second-order kinetics. chemistrysteps.com This is consistent with a bimolecular (E2) elimination mechanism. chemistrysteps.com

The activation energy for this reaction has been determined to be 17 ± 0.5 kcal/mol, with a frequency factor (A) of 1.014 x 10¹¹ L mol⁻¹ s⁻¹. chemistrysteps.com The reaction rate for this compound is significantly higher than that of its isomer, 2,3,3-trichloro-1-butene (B1206448); at 40°C, its dehydrochlorination rate is 436 times greater. chemistrysteps.com This highlights the influence of the chlorine atom's position on the molecule's reactivity. chemistrysteps.com

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|

| 0 | 1.18 x 10⁻³ |

| 20 | 1.51 x 10⁻² |

| 40 | 1.45 x 10⁻¹ |

| 60 | 1.02 |

The rate and selectivity of the dehydrochlorination of this compound are highly dependent on the reaction conditions.

Base: Strong bases are required to facilitate the E2 mechanism. Sodium hydroxide (NaOH) is commonly used, often in an alcoholic solvent like methanol (B129727). chemistrysteps.comslideshare.net Calcium hydroxide (Ca(OH)₂, or lime) is another effective, and sometimes preferred, dehydrochlorinating agent. encyclopedia.pub Using lime can lead to a purer product because it attacks the isomeric byproduct 1,2,4-trichloro-2-butene less readily than it does this compound, simplifying purification. encyclopedia.pub

Solvent: Polar solvents are typically used to dissolve the reactants. The kinetic data presented above were obtained using methanol as the solvent. chemistrysteps.com

Temperature: As indicated by the kinetic data, the reaction rate increases significantly with temperature. chemistrysteps.com Industrial processes carefully control the temperature to optimize the reaction rate while minimizing side reactions and the formation of unwanted byproducts. ic.ac.uk

The dehydrochlorination of this compound proceeds via an E2 mechanism, which has strict stereochemical requirements. For the reaction to occur, the abstracted proton (on the β-carbon) and the leaving group (the chlorine atom on the α-carbon) must be oriented in an anti-periplanar conformation. ucalgary.ca This means they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. chemistrysteps.comic.ac.uk

This anti-periplanar arrangement is the most favorable conformation for an E2 transition state because it allows for optimal overlap of the developing p-orbitals to form the new π-bond of the alkene. slideshare.netucalgary.ca This geometric constraint dictates which proton can be removed and can influence the stereochemistry of the resulting double bond if applicable. chemistrysteps.com The reaction is stereospecific; the stereochemistry of the starting material determines the stereochemistry of the product. chemistrysteps.com In the case of this compound, the elimination of HCl between C3 and C4 leads to the formation of the conjugated double bond in 2,3-dichloro-1,3-butadiene.

Formation of Dichlorobutadiene Isomers

Nucleophilic Substitution Reactions

This compound possesses reactive sites amenable to nucleophilic substitution. As an allylic halide, the chlorine atom at the C3 position is adjacent to a carbon-carbon double bond, which can influence the reaction mechanism and rate. Allylic halides are known to be excellent substrates for Sₙ2 reactions, exhibiting faster reactivity than corresponding secondary alkyl halides. libretexts.org This enhanced reactivity is attributed to the stabilization of the bimolecular transition state through orbital overlap with the adjacent π-bond. libretexts.org

While general principles suggest that this compound can undergo substitution by nucleophiles such as amines or thiols, specific research detailing these reactions for this exact compound is limited. However, studies on similar structures provide insight. For instance, the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with various amines results in the nucleophilic substitution of the internal chlorine atom (at C3), accompanied by an allylic rearrangement. consensus.app

Nucleophilic substitution at an allylic position can sometimes proceed with an allylic shift, known as an Sₙ2' reaction. In this mechanism, the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), and the double bond shifts, displacing the leaving group from the α-carbon. encyclopedia.pubvedantu.com This pathway competes with the direct Sₙ2 attack at the α-carbon. The predominant mechanism depends on factors such as steric hindrance at the α-carbon and the nature of the nucleophile and substrate. wikipedia.org

Reactivity with Phosphoric and Nitrogen Nucleophiles

The chlorine atoms in this compound are susceptible to substitution by various nucleophiles. Interaction studies have indicated that the compound readily reacts with both phosphoric and nitrogen nucleophiles under specific conditions, leading to the formation of a diverse range of derivatives.

While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of similar allylic and vicinal chlorinated hydrocarbons. The presence of a double bond in conjugation with a carbon-chlorine bond at the allylic position (C-3) and a vicinal chlorine at C-2 influences the regioselectivity and mechanism of nucleophilic attack.

Reactions with nitrogen nucleophiles, such as amines, are expected to proceed via a nucleophilic substitution pathway. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbon centers bearing a chlorine atom, leading to the displacement of the chloride ion. The reaction of a related compound, 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, with amines results in the replacement of the internal chlorine atom, accompanied by a prototropic allyl rearrangement to form 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. consensus.app This suggests that similar rearrangements could be possible in the reactions of this compound.

With phosphoric nucleophiles, such as phosphines or phosphites, the formation of organophosphorus compounds is anticipated. The nucleophilic phosphorus atom would attack a carbon atom, displacing a chlorine atom to form a new carbon-phosphorus bond. These reactions are crucial for the synthesis of various phosphine (B1218219) ligands and other organophosphorus compounds.

| Nucleophile Type | General Product | Potential Reaction Pathway |

| Phosphoric (e.g., R₃P) | Phosphonium Salt / Phosphine Oxide (after hydrolysis) | Nucleophilic Substitution (S_N2 or S_N2') |

| Nitrogen (e.g., RNH₂) | Substituted Amine | Nucleophilic Substitution with potential for allylic rearrangement |

Halogen Exchange Reactions and Their Mechanisms

Halogen exchange reactions, such as the Finkelstein reaction, represent a valuable tool in organic synthesis for the preparation of alkyl halides that are otherwise difficult to obtain directly. In the context of this compound, the chlorine atoms can potentially be exchanged for other halogens, such as iodine or bromine, by treatment with an appropriate metal halide salt in a suitable solvent.

The mechanism of such reactions typically follows a bimolecular nucleophilic substitution (S_N2) pathway. For instance, reacting this compound with sodium iodide in acetone (B3395972) would involve the iodide ion acting as a nucleophile, attacking one of the carbon atoms bonded to chlorine. The reaction is driven to completion by the precipitation of the less soluble sodium chloride in acetone.

The reactivity of the different chlorine atoms in this compound towards halogen exchange would likely differ. The allylic chlorine at the C-3 position is expected to be the most reactive due to the stabilization of the S_N2 transition state by the adjacent π-system of the double bond. The primary chlorine at the C-4 position would also be susceptible to substitution, while the vinylic chlorine at the C-2 position is generally much less reactive in S_N2 reactions.

Addition Reactions Across the Alkene Moiety

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to electrophilic addition reactions.

Halogenation and Hydrohalogenation Pathways

The addition of halogens (halogenation) or hydrogen halides (hydrohalogenation) across the double bond of this compound is an expected pathway for its transformation.

Halogenation: The reaction with halogens like chlorine (Cl₂) or bromine (Br₂) would proceed via an electrophilic addition mechanism. The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion opens the ring to give a vicinal dihalide. In the case of this compound, this would result in the formation of a pentachlorobutane derivative. The stereochemistry of the addition is typically anti, meaning the two halogen atoms add to opposite faces of the original double bond.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), also follows an electrophilic addition mechanism. The initial step involves the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. In the case of this compound, the hydrogen would add to the C-1 carbon, forming a more stable secondary carbocation at the C-2 position. The subsequent attack of the halide ion on this carbocation would yield the final product.

| Reagent | Reaction Type | Expected Product | Mechanism |

| X₂ (e.g., Br₂, Cl₂) | Halogenation | 1,2,2,3,4-Pentahalobutane | Electrophilic addition via halonium ion |

| HX (e.g., HBr, HCl) | Hydrohalogenation | 2-Halo-2,3,4-trichlorobutane | Electrophilic addition via carbocation (Markovnikov's rule) |

Cycloaddition Chemistry and Diene Reactivity

The potential for this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction, is an area of interest. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

Given its structure, this compound itself is not a conjugated diene. However, it can act as a dienophile in reactions with conjugated dienes. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the double bond, making it more electron-deficient and thus a potentially suitable dienophile for reaction with electron-rich dienes in a normal-demand Diels-Alder reaction.

Conversely, dehydrochlorination of this compound can lead to the formation of conjugated dienes, such as 2,3-dichloro-1,3-butadiene. chempap.org This diene can then participate in Diels-Alder reactions. The reactivity of such chlorinated dienes in cycloadditions is a subject of synthetic utility for the construction of complex cyclic systems.

Applications of 2,3,4 Trichloro 1 Butene in Advanced Organic Synthesis

Building Block for Polymer Precursors

2,3,4-Trichloro-1-butene serves as a crucial starting material in the synthesis of specialized monomers that are precursors to a range of polymers with tailored properties. Its primary application in this context is in the production of other chlorinated dienes, which are then subjected to polymerization or copolymerization.

The synthesis of these polymer precursors from this compound is a critical step in the manufacturing of high-performance materials used in the automotive, aerospace, and chemical industries.

Precursor to Chloroprene (B89495) and Related Elastomers

One of the most significant industrial applications of this compound is its role as an intermediate in the production of chloroprene (2-chloro-1,3-butadiene), the monomer for the widely used synthetic rubber, neoprene. univ-lille.fr The manufacturing process often involves the chlorination of butadiene, which can lead to a mixture of chlorinated butenes, including this compound. This intermediate is then converted to chloroprene through a dehydrochlorination reaction.

Furthermore, as mentioned previously, this compound is a precursor to 2,3-dichloro-1,3-butadiene (B161454), which is used to produce specialized neoprene rubbers with modified properties. acs.org This underscores the importance of this compound in the broader family of chloroprene-based elastomers.

Derivatization to Novel Halogenated Compounds

The reactivity of this compound allows for its derivatization into a variety of novel halogenated compounds with potential applications in organic synthesis and materials science. The presence of both a double bond and multiple chlorine atoms provides several avenues for chemical modification.

The most prominent example is the dehydrochlorination to form 2,3-dichloro-1,3-butadiene. acs.org This reaction is typically carried out using a base, such as sodium hydroxide (B78521). The resulting 2,3-dichloro-1,3-butadiene is not only a valuable monomer but also a versatile building block itself. For instance, it can undergo nickel-catalyzed cross-coupling reactions with aryl Grignard reagents to produce 2,3-diaryl-1,3-butadienes, which are of interest in materials science.

Beyond simple elimination reactions, the double bond in this compound can undergo various addition reactions, leading to the formation of more complex halogenated alkanes. The chlorine atoms can also be substituted by other functional groups through nucleophilic substitution reactions, further expanding the range of accessible derivatives. The synthesis of these novel halogenated compounds from this compound opens up possibilities for creating molecules with unique chemical and physical properties.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthetic transformations of this compound can exhibit notable regioselectivity and stereoselectivity, which are critical considerations in the synthesis of well-defined molecular architectures. These selective reactions are often dictated by the electronic and steric environment of the molecule.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, addition reactions to the double bond are expected to be regioselective. For example, the addition of an electrophile would likely proceed via the formation of the more stable carbocation intermediate, directing the nucleophile to a specific carbon atom.

Stereoselectivity is the preferential formation of one stereoisomer over another. The dehydrochlorination of this compound to 2,3-dichloro-1,3-butadiene is a stereoselective process. Kinetic studies have shown that this reaction proceeds via an E2 (bimolecular elimination) mechanism. acs.org The E2 mechanism requires a specific anti-periplanar arrangement of the proton being removed and the leaving group (a chlorine atom), leading to a specific stereochemical outcome in the resulting alkene. The rate of dehydrochlorination of this compound has been found to be significantly faster than that of its isomer, 2,3,3-trichloro-1-butene (B1206448), highlighting the influence of the chlorine atom's position on the reaction kinetics. acs.org

Furthermore, this compound is a chiral molecule, existing as a racemic mixture of two enantiomers. This intrinsic chirality can be exploited in stereoselective synthesis, where a chiral reagent or catalyst can preferentially react with one enantiomer over the other, or where the existing stereocenter can direct the formation of a new stereocenter in a predictable manner. While specific examples of asymmetric transformations utilizing the chirality of this compound are not extensively documented in readily available literature, the principles of stereoselective synthesis suggest its potential as a chiral building block.

Interactive Data Table: Comparison of Dehydrochlorination Reaction Kinetics

| Compound | Reaction Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kcal/mol) |

| This compound | 40 | Data not available | 17 ± 0.5 |

| 2,3,3-Trichloro-1-butene | 40 | Data not available | 20 ± 1.2 |

Environmental Transformation and Remediation Studies of 2,3,4 Trichloro 1 Butene

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes, primarily driven by chemical and physical reactions with environmental constituents. For 2,3,4-trichloro-1-butene, these pathways include photochemical reactions in the atmosphere and hydrolysis in aquatic systems.

While specific studies on the photochemical degradation of this compound are not extensively detailed in available literature, the atmospheric fate of structurally similar chloroalkenes provides insight into its likely transformation pathways. The atmospheric chemistry of chloroalkenes is primarily driven by their reactions with photochemically generated oxidants. nih.gov

For a related compound, 4-chloro-1-butene (CBE), reactions with hydroxyl (OH) radicals, ozone (O₃), nitrate radicals (NO₃), and chlorine (Cl) atoms have been investigated. nih.gov The reaction with OH radicals was identified as the principal atmospheric loss process. nih.gov It is anticipated that this compound would follow a similar pattern, with OH radical-initiated oxidation being a significant degradation pathway in the troposphere. In coastal or marine environments, reactions with chlorine atoms could also contribute to its degradation. nih.gov The presence of the double bond in the molecule makes it susceptible to attack by these reactive species, leading to the formation of various degradation products.

In aqueous environments, this compound is susceptible to hydrolytic degradation, specifically through dehydrochlorination. This reaction involves the elimination of a hydrogen atom and a chlorine atom, forming a double bond and releasing hydrogen chloride. While it is suggested that dehydrochlorination in water is possible based on the compound's structure, kinetic studies provide more detailed insights under specific conditions. oecd.org

Research on the dehydrochlorination of this compound by a methanolic solution of sodium hydroxide (B78521) demonstrated that the reaction follows second-order kinetics. chempap.org This suggests an E2 elimination mechanism. chempap.org The rate of this reaction is significantly influenced by temperature. chempap.org For instance, at 40°C, the reaction rate of this compound was found to be 436 times greater than that of its isomer, 2,3,3-trichloro-1-butene (B1206448), highlighting the influence of the chlorine atom's position on reactivity. chempap.org The activation energy for the dehydrochlorination of this compound in this system was calculated to be 17 ± 0.5 kcal mol⁻¹. chempap.org

| Temperature (°C) | Rate Constant (l mol⁻¹ min⁻¹) |

|---|---|

| 0 | 0.130 |

| 20 | 1.044 |

| 40 | 6.380 |

| 60 | 29.250 |

Data sourced from Kanala, A., et al., 1971. chempap.org

Biotransformation and Biodegradation Studies

The biodegradation of chlorinated hydrocarbons by microorganisms is a critical process for their removal from the environment. nih.govnih.gov These processes can involve a variety of enzymatic reactions under both aerobic and anaerobic conditions. eurochlor.org

While specific microbial strains that degrade this compound have not been extensively documented, the mechanisms for the biodegradation of chlorinated aliphatic compounds are well-established. nih.gov Microorganisms have evolved enzymes capable of cleaving carbon-halogen bonds, a key step in detoxifying these compounds. nih.govresearchgate.net

Common mechanisms include:

Reductive Dechlorination : Under anaerobic conditions, some bacteria can use chlorinated compounds as electron acceptors, replacing a chlorine atom with a hydrogen atom. eurochlor.org

Oxidative Degradation : Aerobic microbes can use oxygenases to incorporate oxygen into the molecule, leading to an unstable intermediate that subsequently loses a chlorine atom. eurochlor.org

Co-metabolism : This involves the fortuitous degradation of a chlorinated compound by an enzyme or cofactor produced by a microorganism for a different primary substrate. eurochlor.org For example, propane monooxygenase, expressed by propane-oxidizing bacteria, can co-metabolically degrade compounds like 1,2,3-trichloropropane. nih.gov

Given its structure as a chlorinated alkene, this compound is expected to be a substrate for microbial dehalogenation, although its recalcitrance may be higher than less chlorinated analogues.

Quantitative Structure-Biodegradability Relationships (QSBRs) are predictive models that correlate the molecular structure of a chemical with its biodegradability. muni.cz These models use molecular descriptors, such as electronic properties and steric factors, to predict the rate and extent of biodegradation. deepdyve.com

For halogenated aliphatic hydrocarbons, QSBR models have been developed to predict biodehalogenation half-lives. deepdyve.com Such models can be used to estimate the environmental persistence of compounds for which experimental data is lacking. Descriptors like ionization potential, dipole moment, and the carbon-halogen bond distance have been shown to correlate with the mechanism of biodegradation by haloalkane dehalogenase enzymes. researchgate.net While a specific QSBR model for this compound is not described in the reviewed literature, existing models for this chemical class could be used to estimate its biodegradation potential and guide further experimental study.

Remediation Technologies for Contaminated Environments

Contamination of soil and groundwater by chlorinated butenes, including this compound, necessitates effective remediation strategies. witpress.comscispace.com These compounds can be released from industrial activities such as the production of chlorobutyl rubber. witpress.comscispace.com A range of technologies has been developed to address contamination by chlorinated solvents. augustmack.comresearchgate.net

One highly effective technology for the remediation of chlorinated butenes is the use of granular iron, often deployed in permeable reactive barriers (PRBs). witpress.comscispace.com In batch experiments, granular iron has been shown to completely dechlorinate this compound. witpress.comscispace.com The degradation follows pseudo-first-order kinetics. witpress.comscispace.com The primary degradation pathway for this compound in the presence of granular iron is reductive β-elimination, which transforms it into the intermediate chloroprene (B89495). witpress.comscispace.com

| Compound | Normalized Half-Life (hours) |

|---|---|

| trans-1,4-dichlorobutene-2 | 5.1 - 7.5 |

| 3,4-dichlorobutene-1 | 5.1 - 7.5 |

| 2,3,4-trichlorobutene-1 | 5.1 - 7.5 |

Data sourced from Hughes, R. E., et al., 2008. witpress.comscispace.com

Other remediation technologies applicable to sites contaminated with chlorinated compounds include:

In-Situ Chemical Reduction (ISCR) : This involves injecting chemical reductants, such as zero-valent iron (ZVI), to facilitate reductive dechlorination. augustmack.com

Thermal Remediation : Techniques like electrical resistive heating can be used to heat the subsurface, volatilizing chlorinated solvents for capture and removal. augustmack.com

Enhanced Bioremediation : This strategy involves stimulating indigenous microbial populations by adding nutrients or electron donors to enhance the natural degradation of contaminants. epa.gov

Excavation and Disposal : In some cases, the physical removal of contaminated soil is a viable, albeit often costly, option. augustmack.com

The selection of a specific remediation technology depends on site-specific factors, including the type and concentration of contaminants, hydrogeological conditions, and regulatory requirements. augustmack.com

Reductive Dechlorination by Granular Iron

Studies have shown that this compound undergoes reductive dechlorination when it comes into contact with granular iron. This process involves the transfer of electrons from the zero-valent iron to the chlorinated butene, leading to the removal of chlorine atoms. The primary mechanism for the initial degradation of this compound is a reductive β-elimination reaction nih.gov. This reaction pathway is a key step in the transformation of the compound into less chlorinated and ultimately non-chlorinated substances.

The efficiency of this remediation technique is influenced by various factors, including the surface area of the granular iron and the contact time. The process is considered a promising method for the in-situ remediation of groundwater contaminated with chlorinated butenes.

Identification of Degradation Intermediates and End Products

The reductive dechlorination of this compound by granular iron proceeds through a defined pathway involving specific intermediates and resulting in a mixture of non-harmful end products. The initial reductive β-elimination reaction transforms this compound into the intermediate compound chloroprene nih.gov.

This intermediate, chloroprene, is then further dechlorinated to 1,3-butadiene. Subsequently, 1,3-butadiene undergoes catalytic hydrogenation, leading to the formation of a mixture of butene isomers and n-butane nih.gov. The complete dechlorination process results in the conversion of the toxic chlorinated compound into relatively benign hydrocarbons.

| Step | Reactant | Reaction Type | Product(s) |

|---|---|---|---|

| 1 | This compound | Reductive β-elimination | Chloroprene |

| 2 | Chloroprene | Dechlorination | 1,3-Butadiene |

| 3 | 1,3-Butadiene | Catalytic Hydrogenation | 1-Butene (B85601), cis-2-Butene, trans-2-Butene, n-Butane |

Kinetic Assessment of Remediation Processes

The degradation of this compound in the presence of granular iron has been found to follow pseudo-first-order kinetics nih.gov. This kinetic model indicates that the rate of reaction is directly proportional to the concentration of the contaminant. The efficiency of the degradation process can be quantified by its half-life, which is the time required for the concentration of the compound to be reduced by half.

In column experiments designed to simulate groundwater remediation conditions, the degradation of chlorinated butenes, including this compound, was observed to be significantly faster than that of chlorinated butadienes. The surface area normalized half-life for this compound was determined to be within the range of 1.6 to 5.2 minutes per square meter per milliliter (min m²/mL) nih.gov. This relatively short half-life suggests that granular iron is an effective material for the treatment of groundwater contaminated with this compound.

| Kinetic Model | Parameter | Value | Reference |

|---|---|---|---|

| Pseudo-first-order | Surface Area Normalized Half-life (t½') | 1.6 - 5.2 min m²/mL | nih.gov |

Computational and Theoretical Investigations of 2,3,4 Trichloro 1 Butene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2,3,4-trichloro-1-butene. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

The structure of this compound, featuring a carbon-carbon double bond and three electronegative chlorine atoms, results in a complex and polarized electronic landscape. The chlorine atoms withdraw electron density from the carbon backbone, creating partial positive charges (δ+) on the carbon atoms they are bonded to. The terminal double bond, conversely, acts as a region of high electron density, making it a potential site for electrophilic attack.

Detailed research findings from such calculations typically include:

Molecular Geometry: Optimization calculations yield the lowest-energy three-dimensional structure, providing precise bond lengths and angles.

Charge Distribution: Analysis methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis quantify the partial atomic charges, revealing the most electrophilic and nucleophilic sites.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location indicates the site of nucleophilic character (the C=C bond), while the LUMO location indicates electrophilic character (often the C-Cl bonds), defining the molecule's frontier orbital reactivity.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Dipole Moment | Overall molecular polarity resulting from charge separation. | ~2.1 Debye |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | -9.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | -0.5 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity and stability. | 9.3 eV |

| Mulliken Charge on C2 | Partial charge on the second carbon atom, influenced by a chlorine atom and the double bond. | +0.05 e |

| Mulliken Charge on C3 | Partial charge on the third carbon atom, bonded to hydrogen and chlorine. | +0.15 e |

| Mulliken Charge on C4 | Partial charge on the fourth carbon atom, bonded to hydrogen and chlorine. | -0.10 e |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is its dehydrochlorination to form dichlorobutadiene. Experimental studies have investigated the kinetics of this reaction. Specifically, the dehydrochlorination by a methanolic solution of sodium hydroxide (B78521) has been shown to be a second-order reaction, proceeding via an E2 (bimolecular elimination) mechanism. chempap.org The experimentally determined activation energy for this process is 17 ± 0.5 kcal/mol. chempap.org

Reaction pathway modeling can computationally verify this mechanism and provide insights unattainable through experiment alone. The process involves:

Reactant and Product Optimization: The geometries of the reactants (this compound and the base, e.g., a methoxide (B1231860) ion) and the final products are computationally optimized to find their minimum energy structures.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure, which is the maximum energy point along the minimum energy reaction path. For an E2 reaction, this involves the simultaneous breaking of a C-H bond and a C-Cl bond, and the formation of a C=C double bond. crunchchemistry.co.uk

Frequency Calculation: A frequency calculation on the TS geometry is performed to confirm it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the initial reactants. This theoretical value can be directly compared with the experimental value to validate the computational model.

| Parameter | Description | Experimental Value chempap.org | Typical Computational Result |

|---|---|---|---|

| Reaction Mechanism | The molecular steps of the reaction. | E2 (Bimolecular) | Confirmed via single transition state |

| Activation Energy (Ea) | The energy barrier for the reaction. | 17 ± 0.5 kcal/mol | 16 - 19 kcal/mol |

| TS Bond Length (Base---H) | The distance between the attacking base and the abstracted proton in the TS. | Not available | ~1.5 Å |

| TS Bond Length (C---H) | The length of the breaking carbon-hydrogen bond in the TS. | Not available | ~1.3 Å |

| TS Bond Length (C---Cl) | The length of the breaking carbon-chlorine bond in the TS. | Not available | ~2.4 Å |

This analysis provides a detailed picture of the bond-breaking and bond-forming processes, confirming that the reaction proceeds through a concerted, single-step E2 mechanism as suggested by kinetic data. chempap.orgmsu.edu

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. This compound has rotational freedom around its C2-C3 and C3-C4 single bonds, allowing it to adopt various spatial arrangements, or conformations.

MD simulations model this behavior by:

Applying a Force Field: A classical force field (a set of equations and parameters) is used to describe the potential energy of the molecule as a function of its atomic positions. This includes terms for bond stretching, angle bending, and torsional (dihedral) rotations.

Simulating Motion: By calculating the forces on each atom, Newton's equations of motion are solved iteratively to simulate the movement of the atoms over a period of time, typically nanoseconds.

Analyzing the Trajectory: The resulting trajectory (a history of atomic positions and velocities) is analyzed to identify the most frequently visited conformations. These correspond to low-energy minima on the potential energy surface.

For this compound, the key variables are the dihedral angles describing the rotation around the C-C single bonds. By plotting the potential energy as a function of these angles, one can identify stable conformers, such as anti (substituents are 180° apart) and gauche (substituents are ~60° apart), and the energy barriers that separate them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

| Conformer | C1-C2-C3-C4 Dihedral Angle | C2-C3-C4-Cl Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| 1 (Global Minimum) | ~120° | ~180° (anti) | 0.00 | The most stable conformation. |

| 2 | ~120° | ~60° (gauche) | 0.95 | A slightly higher energy gauche conformer. |

| 3 | ~-90° | ~180° (anti) | 1.50 | Another stable conformer with different backbone torsion. |

| 4 | ~-90° | ~-60° (gauche) | 2.30 | A higher energy gauche conformer. |

Advanced Analytical Methodologies for 2,3,4 Trichloro 1 Butene Research

Spectroscopic Characterization Techniques

Beyond routine identification, advanced spectroscopic methods provide deep insights into the molecular structure, conformation, and electronic environment of 2,3,4-Trichloro-1-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful tool for the unambiguous structural confirmation of this compound. While basic ¹H and ¹³C NMR are used for initial identification, advanced two-dimensional (2D) NMR techniques are employed for more complex analyses. nih.govcore.ac.uk Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can definitively establish the connectivity of atoms within the molecule. This is particularly important for distinguishing it from isomers like 2,3,3-trichloro-1-butene (B1206448). Furthermore, NMR can be used to study the conformational dynamics of the molecule in solution, providing insights into its reactivity. researchgate.net

Mass Spectrometry (MS) , especially when coupled with chromatographic techniques, is essential for both identification and structural analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula, C₄H₅Cl₃. oecd.org Advanced MS/MS (tandem mass spectrometry) techniques involve the fragmentation of the parent ion, and the resulting fragmentation pattern serves as a molecular fingerprint. This detailed pattern can be used to differentiate between isomers and to elucidate the structure of unknown related compounds or degradation products in a sample.

Chromatographic Separation and Quantification in Complex Mixtures

The accurate quantification of this compound, particularly at trace levels in complex mixtures such as industrial process streams or environmental samples, relies heavily on high-performance chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. gcms.cz The mass spectrometer then provides sensitive detection and positive identification. For complex matrices, the use of selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity, allowing for quantification at very low concentrations. Research on the degradation of chlorinated butenes for groundwater remediation has utilized GC-based methods to monitor the disappearance of the parent compound and the appearance of intermediates and final products. scispace.com

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile derivatives or when analyzing reaction kinetics in a liquid medium. sielc.comnih.gov While not the primary method for the volatile parent compound, HPLC can be invaluable for analyzing reaction mixtures where this compound is converted to other products. chempap.org Method development would involve selecting an appropriate reverse-phase column (e.g., C18) and optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) and water, to achieve separation from reactants and products. sielc.com

A study on the degradation of this compound using granular iron demonstrated pseudo-first-order kinetics. The table below summarizes the findings from batch experiments.

Table 1: Degradation Kinetics of this compound An interactive data table based on research findings.

| Parameter | Value | Reference |

| Kinetic Model | Pseudo-first-order | scispace.com |

| Normalized Half-life (t½) | 5.1 - 7.5 hours | scispace.com |

| Observed Intermediate | Chloroprene (B89495) | scispace.com |

| Proposed Reaction Pathway | Reductive β-elimination | scispace.com |

Development of Novel Detection Methods for Environmental Monitoring

Given that this compound is used as an intermediate in closed systems, specific environmental monitoring data is not widely available. oecd.org However, the potential for accidental release necessitates the development of sensitive detection methods. Research into novel analytical strategies focuses on improving detection limits, enabling on-site analysis, and enhancing sample preparation techniques.

Future developments may include:

Solid-Phase Extraction (SPE) coupled with LC-MS/MS: This approach, proven effective for other trace organic pollutants in water, could be adapted for this compound. nih.gov SPE cartridges would be used to pre-concentrate the analyte from large volumes of water, followed by highly sensitive detection using tandem mass spectrometry.

Sensor-Based Technologies: The development of chemical sensors could offer rapid, real-time, and on-site monitoring capabilities. These sensors might be based on electrochemical principles or employ specific recognition elements to detect the compound in air or water.

Advanced Sample Preparation: Techniques like solid-phase microextraction (SPME) coupled with GC-MS could simplify sample preparation by integrating extraction, concentration, and sample introduction into a single step, reducing solvent use and analysis time.

The reductive dechlorination of this compound by granular iron is a key area of research for groundwater remediation. scispace.com The analytical methods developed in these studies form a foundation for monitoring the effectiveness of such remediation efforts and for detecting the compound and its degradation products in environmental settings.

Future Research Trajectories and Emerging Perspectives on 2,3,4 Trichloro 1 Butene

Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are increasingly influencing the lifecycle of industrial chemicals, from their creation to their disposal. For 2,3,4-trichloro-1-butene, this paradigm shift is driving research into more environmentally benign synthesis and degradation pathways.

Synthesis:

Traditional synthesis of this compound often involves radical-initiated gas-phase chlorination of 1-butene (B85601) derivatives, a process that can lead to a mixture of products, including undesirable isomers and over-chlorinated byproducts like 1,2,3,3-tetrachlorobutane (B87693) smolecule.com. Future research is expected to focus on developing more selective and sustainable synthetic routes.

Photocatalytic Chlorination: Visible-light-mediated photocatalysis is emerging as a powerful tool for selective halogenation under mild conditions nih.govdigitellinc.com. Research in this area could lead to the development of processes that utilize light energy to drive the chlorination of butene with high specificity, potentially reducing the formation of unwanted byproducts and the energy requirements of the reaction nih.govnih.gov.

Biocatalytic Approaches: While still in its nascent stages for halogenated hydrocarbons, the use of enzymes in chemical synthesis is a cornerstone of green chemistry. Future investigations may explore the potential of halogenase enzymes to catalyze the specific chlorination of butene precursors, offering a highly selective and environmentally friendly alternative to traditional chemical methods.

Degradation:

The environmental persistence of chlorinated compounds has spurred research into green degradation methods.

Reductive Dechlorination with Zero-Valent Iron (ZVI): The use of granular or nanoscale zero-valent iron (ZVI) for the reductive dechlorination of chlorinated butenes has shown significant promise nih.govmit.edu. In this process, the chlorinated butene is degraded into less harmful compounds. For instance, this compound can be transformed into chloroprene (B89495) as an intermediate, which is then further dechlorinated nih.gov. Column experiments have demonstrated that chlorinated butenes degrade much faster than chlorinated butadienes, with surface area normalized half-lives ranging from 1.6 to 5.2 minutes nih.gov. The final products are relatively non-harmful hydrocarbons such as 1-butene, cis-2-butene, trans-2-butene, and n-butane nih.gov.

| Degradation Parameter | Value | Reference |

| Reactant | This compound | nih.gov |

| Reagent | Granular Iron | nih.gov |

| Primary Degradation Pathway | Reductive β-elimination | nih.gov |

| Intermediate | Chloroprene | nih.gov |

| Final Products | 1-Butene, cis-2-Butene, trans-2-Butene, n-Butane | nih.gov |

| Half-life Range (Chlorinated Butenes) | 1.6 - 5.2 min m²/mL | nih.gov |

Biocatalytic Degradation: The use of microorganisms and their enzymes for the degradation of chlorinated compounds is an active area of research. While specific studies on this compound are limited, research on analogous chlorinated alkenes suggests that both anaerobic and aerobic microbial processes could be developed for its bioremediation. Future work will likely focus on identifying and engineering microbes and enzymes capable of efficiently breaking down this specific molecule.

Exploration of Novel Catalytic Systems for Transformations

Beyond its established use as an intermediate in chloroprene synthesis, this compound possesses a reactive structure with both a double bond and multiple chlorine atoms, making it a potentially versatile building block for the synthesis of other fine chemicals smolecule.com. The development of novel catalytic systems is key to unlocking this potential.